1-(5-Bromothiophene-3-carbonyl)pyrrolidin-3-ol
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Overview
Description
1-(5-Bromothiophene-3-carbonyl)pyrrolidin-3-ol is a chemical compound characterized by its bromothiophene and pyrrolidinol functional groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-bromothiophene-3-carboxylic acid and pyrrolidin-3-ol.
Reaction Conditions: The reaction involves coupling these two compounds under conditions that facilitate the formation of the amide bond. Common conditions include the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a suitable solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity.
Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine atom.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an acidic medium.
Reduction: LiAlH₄ in ether.
Substitution: Nucleophiles such as sodium azide (NaN₃) in a polar aprotic solvent.
Major Products Formed:
Oxidation: Thiophene derivatives with increased oxidation states.
Reduction: Reduced forms of the compound, potentially leading to the formation of pyrrolidinol derivatives.
Substitution: Substituted bromothiophenes with different nucleophiles.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(5-Bromothiophene-3-carbonyl)pyrrolidin-3-ol exerts its effects depends on its molecular targets and pathways. For example, in drug discovery, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(5-Bromothiophene-3-carbonyl)piperidin-4-ol: Similar structure but with a different ring size.
1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid: Contains a methyl group and a carboxylic acid group.
Uniqueness:
Functional Groups: The presence of the pyrrolidinol group distinguishes it from other bromothiophene derivatives.
Reactivity: Its reactivity profile is unique due to the combination of bromothiophene and pyrrolidinol functionalities.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Biological Activity
The compound 1-(5-Bromothiophene-3-carbonyl)pyrrolidin-3-ol is a derivative of pyrrolidine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a thiophene moiety substituted with a bromine atom and a pyrrolidine ring containing a hydroxyl group. The structural formula can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 284.17 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
LogP | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to pyrrolidine derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Case Study: A549 Lung Adenocarcinoma Cells
In vitro studies conducted on A549 human lung adenocarcinoma cells revealed that certain pyrrolidine derivatives exhibit potent anticancer activity. For example, compounds with similar structures demonstrated reduced cell viability at concentrations around 100 µM, comparable to established chemotherapeutic agents like cisplatin .
Table 2: Anticancer Activity Results
Compound | Cell Line | IC50 (µM) | Remarks |
---|---|---|---|
This compound | A549 | 78 | Significant cytotoxicity observed |
Reference Compound (Cisplatin) | A549 | 10 | Standard treatment |
The mechanism underlying the anticancer activity of this compound likely involves the induction of apoptosis and the inhibition of cell proliferation through interaction with specific molecular targets such as enzymes and receptors involved in cancer progression .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against multidrug-resistant strains of bacteria. Research indicates that certain derivatives possess selective antimicrobial effects against resistant strains, including Staphylococcus aureus.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of pyrrolidine derivatives, compounds were screened against various Gram-positive and Gram-negative pathogens. Notably, some derivatives demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Table 3: Antimicrobial Activity Results
Compound | Pathogen | MIC (µg/mL) | Activity |
---|---|---|---|
This compound | MRSA | 32 | Effective against resistant strains |
Control (Vancomycin) | MRSA | 4 | Standard treatment |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. The presence of the bromothiophene moiety enhances both anticancer and antimicrobial activities by facilitating interactions with biological targets.
Key SAR Insights
- Substituent Effects : The bromine atom on the thiophene ring is crucial for enhancing lipophilicity and biological activity.
- Pyrrolidine Ring : The hydroxyl group at the 3-position may contribute to increased solubility and bioavailability, impacting overall efficacy.
- Comparative Analysis : Other derivatives lacking these substituents showed diminished biological activity, underscoring the importance of specific functional groups in modulating effects.
Properties
IUPAC Name |
(5-bromothiophen-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-3-6(5-14-8)9(13)11-2-1-7(12)4-11/h3,5,7,12H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPMITNTMBDYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CSC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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